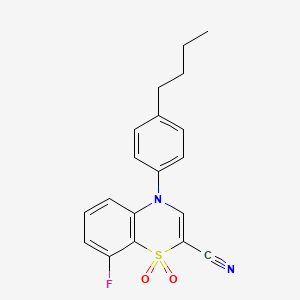

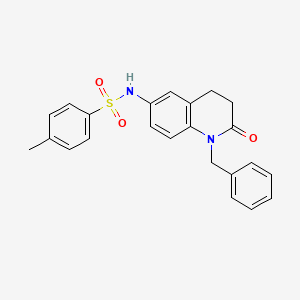

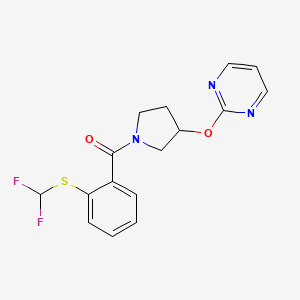

![molecular formula C23H25N5O3 B2406425 4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide CAS No. 338408-76-7](/img/structure/B2406425.png)

4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a chemical substance that can be used for pharmaceutical testing . It is also known as 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methyl-1,2-oxazole-3-carbohydrazide .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzhydryl group attached to a piperazine ring, which is carbonylated and attached to a 5-methyl-3-isoxazolecarbohydrazide .Chemical Reactions Analysis

While specific reactions involving this compound are not available, carbonyl compounds in general undergo a variety of reactions. They can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon of the carbonyl group . Carbonyl compounds with leaving groups can also undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Activities

4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide derivatives have been synthesized and evaluated for their potential in various biomedical applications. These compounds exhibit promising anticancer, antiviral, antitubercular, and antimicrobial activities. For instance, a series of novel thiourea derivatives derived from 4-amino-benzohydrazide have shown significant in vitro activity against various strains including HIV, HSV, Coxsackie virus, Sindbis virus, human cytomegalovirus, varicella-zoster virus, and Mycobacterium tuberculosis H37 Rv. The compounds also displayed anticancer activity and cytotoxicity against specific cell lines like A549 and L929 (Çıkla, 2010).

Additionally, certain derivatives have shown significant antioxidant, antitumor, and antimicrobial activities. For example, compounds with specific substitutions at the para position of the phenyl exhibited excellent free radical scavenging effects, and those with electron-withdrawing substitutions like fluoro, chloro, and bromo demonstrated enhanced cytotoxic and antimicrobial activities (Paulrasu et al., 2014).

Immunological Activity

Some derivatives have been studied for their immunological activities. A series of 4‐imino derivatives were prepared and evaluated for their effects on the humoral and cellular immune responses in mice and human peripheral blood cells. The stimulatory or inhibitory effects of these compounds were found to depend strongly on the origin and location of substituents, which was corroborated by quantum chemical calculations and QSAR studies (Ryng et al., 2001).

Moreover, a new series of isoxazole derivatives have been synthesized and their immunosuppressive properties studied. The derivatives inhibited phytohemagglutinin A-induced proliferation of peripheral blood mononuclear cells and demonstrated differential toxicity towards the A549 cell line. The mechanism of action of a representative compound involved inhibition of lipopolysaccharide-induced tumor necrosis factor production and elicitation of increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells, indicating a proapoptotic action that may account for its immunosuppressive action (Mączyński et al., 2018).

Mesomorphic Properties

Compounds derived from this compound have also been studied for their mesomorphic properties. For example, bent-shaped mesogenic oxadiazoles and thiadiazoles with terminal methyl groups have been synthesized and characterized. The mesomorphic properties of these compounds were evaluated, showing that some compounds exhibited enantiotropic nematic and SmA mesophases. The study provided insights into the effect of different heterocyclic moieties and terminal substituents on mesomorphism (Prajapati & Modi, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide are human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

This compound is an effective inhibitor of hCAs, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with both the ubiquitous hCA II and the brain-associated hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have significant effects on various biochemical pathways, particularly those involving the regulation of pH and CO2 transport. In the brain, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hca isoforms .

Result of Action

The inhibition of hCA VII by this compound can potentially alter neuronal excitation and the regulation of pH and CO2 transport in the brain . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same active site can affect the efficacy of the compound. Additionally, factors such as pH and temperature can influence the stability of the compound and its interaction with its targets .

Eigenschaften

IUPAC Name |

4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-16-19(20(26-31-16)22(29)25-24)23(30)28-14-12-27(13-15-28)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,21H,12-15,24H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUORVJUXOZZSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)NN)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

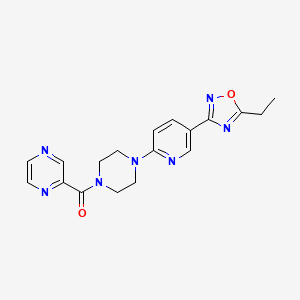

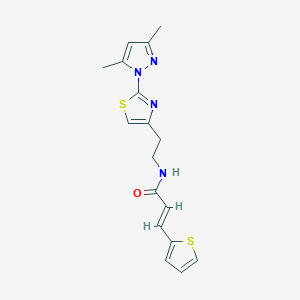

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)

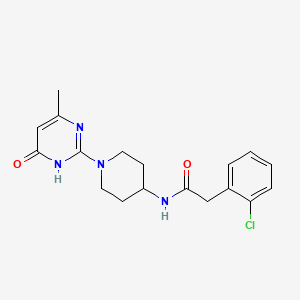

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)

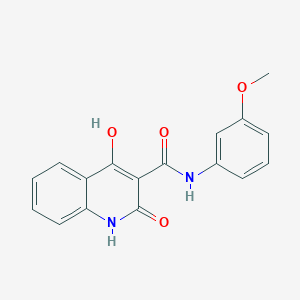

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)

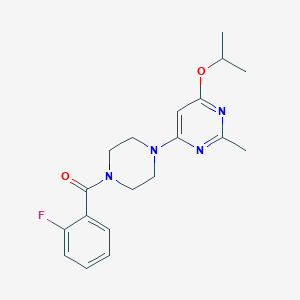

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)

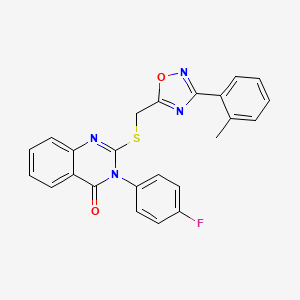

![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)